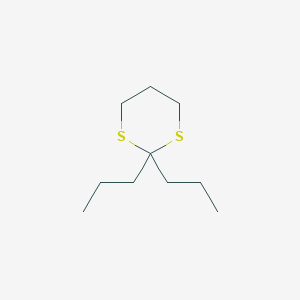
2,2-Dipropyl-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dipropyl-1,3-dithiane is an organosulfur compound belonging to the dithiane family. Dithianes are heterocyclic compounds characterized by a cyclohexane core structure where two methylene bridges are replaced by sulfur atoms. This specific compound, this compound, is known for its stability and unique chemical properties, making it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dipropyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with propionaldehyde under acidic conditions. The reaction typically involves the removal of water to drive the formation of the dithiane ring. Commonly used acids include hydrochloric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the removal of water and improve reaction efficiency.
化学反応の分析
Types of Reactions: 2,2-Dipropyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding dithiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学的研究の応用
2,2-Dipropyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
作用機序
The mechanism of action of 2,2-Dipropyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can undergo deprotonation to form a nucleophilic species that can react with electrophiles, or it can be activated by electrophiles to form reactive intermediates.
類似化合物との比較
1,3-Dithiane: Similar in structure but lacks the propyl groups. It is commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another isomer with sulfur atoms at different positions. It has different reactivity and applications compared to 1,3-dithiane.
2,2-Diphenyl-1,3-dithiane: Similar structure but with phenyl groups instead of propyl groups. It has different physical and chemical properties due to the presence of aromatic rings.
Uniqueness: 2,2-Dipropyl-1,3-dithiane is unique due to the presence of propyl groups, which influence its reactivity and stability. The propyl groups provide steric hindrance, making it less prone to certain reactions compared to its unsubstituted counterparts. This makes it a valuable compound in specific synthetic applications where controlled reactivity is desired.
特性
CAS番号 |
79032-15-8 |
|---|---|
分子式 |
C10H20S2 |
分子量 |
204.4 g/mol |
IUPAC名 |
2,2-dipropyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-3-6-10(7-4-2)11-8-5-9-12-10/h3-9H2,1-2H3 |
InChIキー |
URCWQOAUMKRWJN-UHFFFAOYSA-N |
正規SMILES |
CCCC1(SCCCS1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


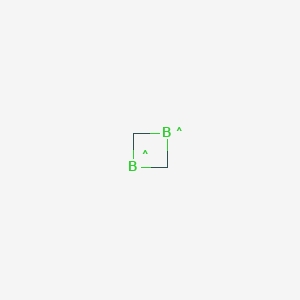
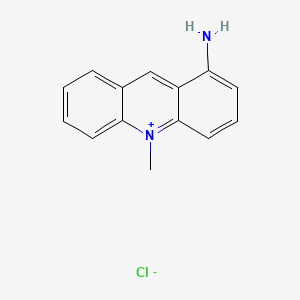
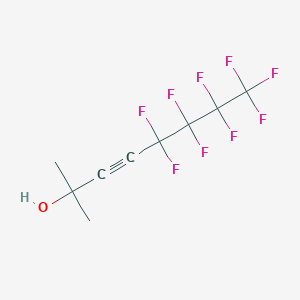
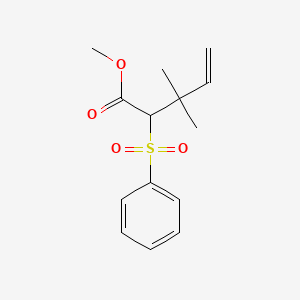

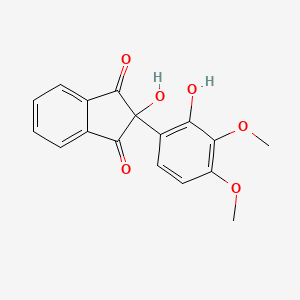

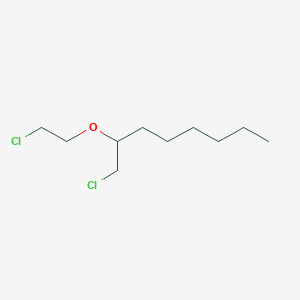
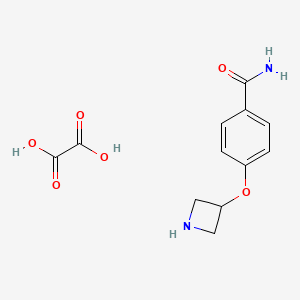
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
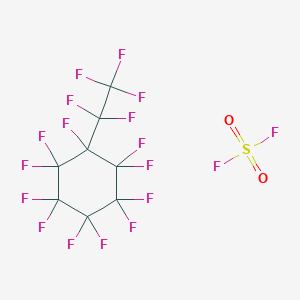
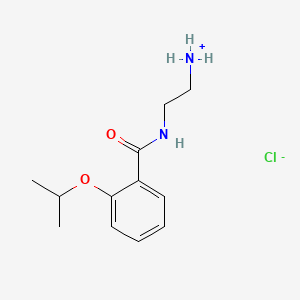
![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
